![molecular formula C18H18F2N4O3S B10972828 1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10972828.png)
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a difluoromethyl group, and a pyrimidinylsulfanyl moiety, making it a subject of study in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common approach is the difluorination of 1-trifluoromethyl-1,3-diketones, followed by a series of condensation and cyclization reactions . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Utilizing fluoroform (CHF3) as a reagent for difluoromethylation in continuous flow reactors has been reported to be effective . This method allows for precise control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the difluoromethyl group yields a methyl group.
Scientific Research Applications
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. The pyrazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
- α-Difluoromethyl-amino acids
- Difluoromethyl ketones
Uniqueness
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a pyrimidinylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C18H18F2N4O3S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C18H18F2N4O3S/c1-11-9-18(26,16(19)20)24(23-11)15(25)10-28-17-21-8-7-14(22-17)12-3-5-13(27-2)6-4-12/h3-8,16,26H,9-10H2,1-2H3 |
InChI Key |
BSNKUIPPHSFRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972747.png)
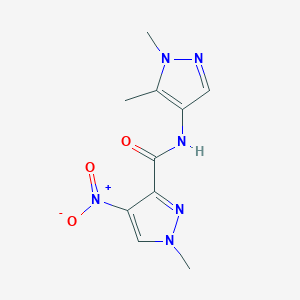
![(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10972751.png)
![2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B10972754.png)
![2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide](/img/structure/B10972771.png)
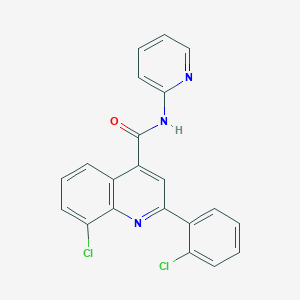
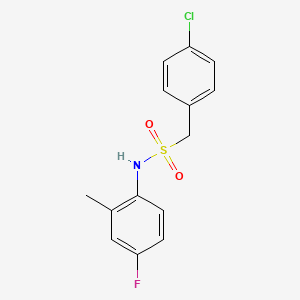
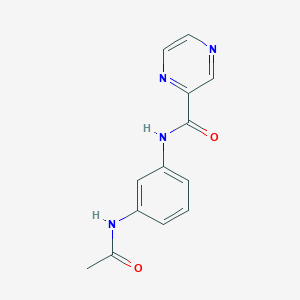
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10972801.png)
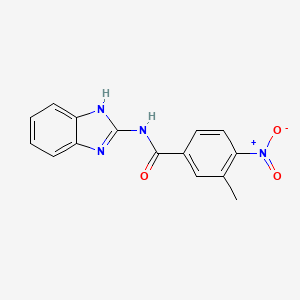
![2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972814.png)
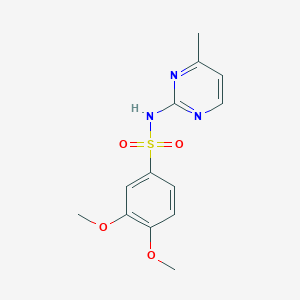
![Methyl 4-methyl-3-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10972837.png)
![2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10972839.png)
